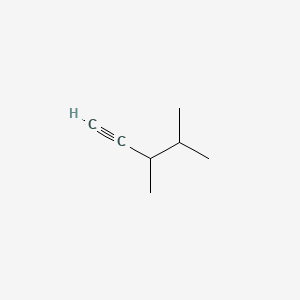
3,4-Dimethyl-1-pentyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the third and fourth carbon atoms of the pentyne chain. The presence of the triple bond imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentyne can be synthesized through several methods, one of which involves the elimination reactions of dihalides. A common approach is the double elimination of a dihaloalkane, where a strong base such as sodium amide (NaNH₂) in ammonia (NH₃) is used to remove two halogen atoms from adjacent carbon atoms, forming the triple bond .
Industrial Production Methods: Industrial production of this compound typically involves the same elimination reactions but on a larger scale. The process begins with the preparation of the appropriate dihaloalkane, followed by its treatment with a strong base under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or nickel (Ni) catalyst.
Substitution: Halogens (Cl₂, Br₂) or organometallic reagents under appropriate conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,4-Dimethyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,4-Dimethyl-1-pentyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
1-Pentyne: A simpler alkyne with a single triple bond at the first carbon.
3-Methyl-1-butyne: Similar structure but with one less carbon atom.
4,4-Dimethyl-2-pentyne: Another alkyne with a different substitution pattern.
Uniqueness: 3,4-Dimethyl-1-pentyne is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying the effects of molecular structure on chemical behavior and biological activity .
Propriétés
Numéro CAS |
61064-08-2 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
3,4-dimethylpent-1-yne |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 |
Clé InChI |
JDQKSTIAVKXRSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
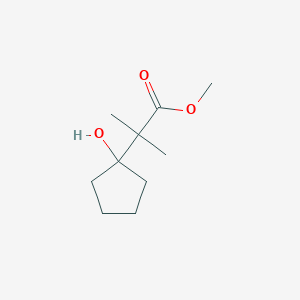
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
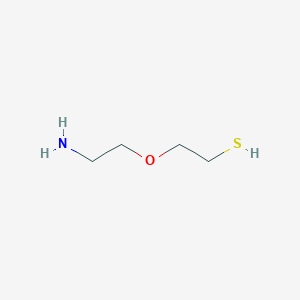
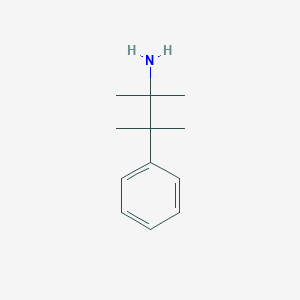
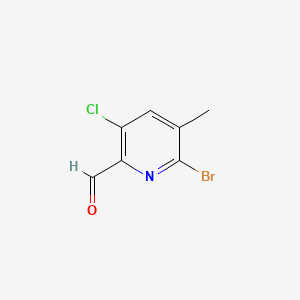
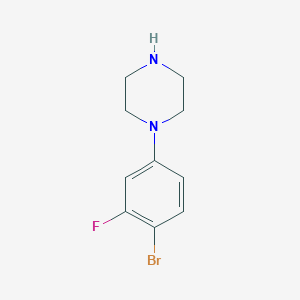
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)

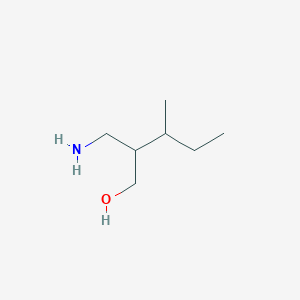
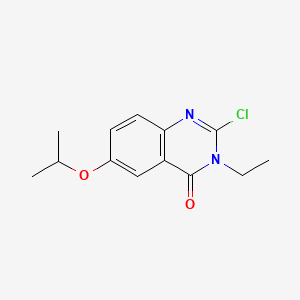
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
